

6-Hydroxyquinoline-5-carboxamide structure-activity relationship

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Compound Focus: 6-Hydroxyquinoline-5-carboxamide

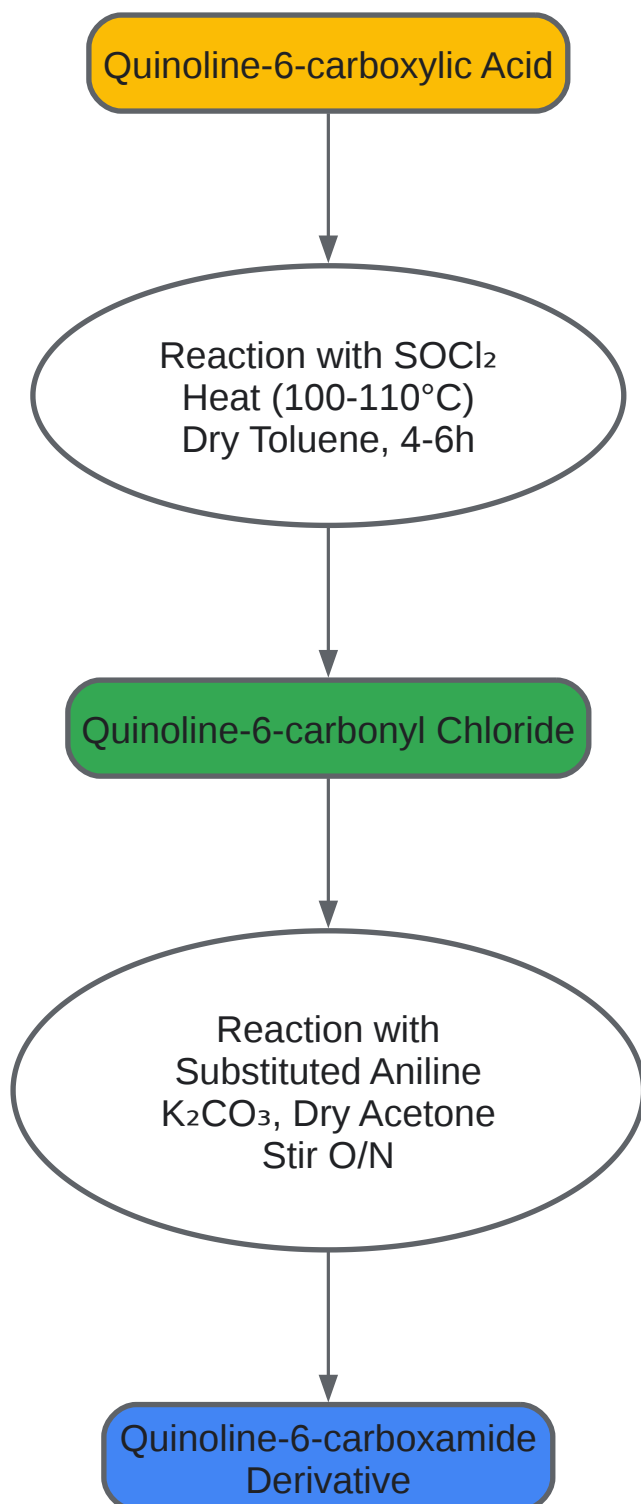
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Synthesis and Core Structure of Quinoline-Carboxamides

The quinoline core is a privileged structure in medicinal chemistry due to its versatility and presence in compounds with diverse biological activities [1] [2]. The general synthesis for quinoline-6-carboxamide derivatives involves converting **quinoline-6-carboxylic acid** to an acid chloride using thionyl chloride, followed by reaction with substituted anilines in the presence of a base like potassium carbonate to form the final carboxamide product [3] [4]. This pathway allows for the introduction of various substituents (R groups) to explore structure-activity relationships.



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Key Structural Modifications and Biological Activity

Modifications to the quinoline-carboxamide structure significantly impact biological activity. The table below summarizes key substitutions and their effects on potency and selectivity, primarily from studies on P2X7 receptor (P2X7R) antagonism, a target in cancer research [3] [4].

Compound ID	Core Structure	Key Substituents (R)	Biological Activity (IC ₅₀)	Experimental Model
1e	Pyrazine-carboxamide	Not fully specified [3]	P2X7R Antagonism (0.457 μM) [3]	h-P2X7R-MCF-7 cells [3]
2f	Quinoline-carboxamide	Phenyl with electron-withdrawing groups (e.g., -OCF ₃) [3]	P2X7R Antagonism (0.566 μM) [3]	h-P2X7R-MCF-7 cells [3]
2e	Quinoline-carboxamide	Phenyl with electron-withdrawing groups (e.g., -CF ₃) [3]	P2X7R Antagonism (0.624 μM) [3]	h-P2X7R-MCF-7 cells [3]
q6, q7 [2]	N-phenyl-4-hydroxy-2-quinolone-3-carboxamide	6-Chloro substitution [2]	Cytotoxicity against Caco-2 and HCT-116 cell lines [2]	Human cancer cell lines [2]
q8, q9 [2]	4,6-dihydroxy-2-quinolone-3-carboxamide	Not specified [2]	Cytotoxicity against MCF-7 and HCT-116 cell lines [2]	Human cancer cell lines [2]

Structure-Activity Relationship Analysis

Analysis of the data reveals several key trends that define the structure-activity relationship for this class of compounds:

- **Electron-Withdrawing Groups Enhance Potency:** Incorporating **halogens (fluoro, chloro, iodo)** or **trifluoromethane (-CF₃)** on the phenyl ring of the carboxamide moiety significantly enhances antagonistic potency, likely by influencing electronic distribution and target binding [3] [4].

- **Hydroxyquinolone as a Potent Scaffold:** Derivatives based on the **4-hydroxy-2-quinolone** structure demonstrate potent, multi-target biological activities, including cytotoxicity against various human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon) [2].
- **Selectivity and Reduced Toxicity:** Specific substitutions yield compounds with **high selectivity** for intended targets (e.g., P2X7R over other P2 receptors) and maintain low cytotoxicity in non-cancerous cell lines, indicating a potential for a good therapeutic index [3] [4].

Key Experimental Protocols for Biological Evaluation

The biological data in the comparison tables were generated using standard pharmacological and biochemical assays. Here are the core methodologies:

- **Calcium Mobilization Assay:** Used to determine IC_{50} values for P2X7R antagonists [3] [4].
 - **Method:** Cells expressing the target receptor (e.g., h-P2X7R-MCF-7) are loaded with a calcium-sensitive fluorescent dye.
 - **Measurement:** A plate reader measures fluorescence changes after ATP/Bz-ATP application to activate the receptor, with or without the test compound.
 - **Output:** Inhibition of the calcium flux signal is used to calculate compound potency (IC_{50}).
- **Cell Viability Assay (MTT Assay):** Used to assess cytotoxicity and anti-proliferative effects [5] [3].
 - **Method:** Cells are treated with test compounds, followed by incubation with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
 - **Measurement:** Viable cells reduce MTT to purple formazan, quantified by spectrophotometry.
 - **Output:** IC_{50} values represent the compound concentration that reduces cell viability by 50%.
- **Apoptosis Analysis by Flow Cytometry:** Used to evaluate the mechanism of cell death [3].
 - **Method:** Cells treated with compounds are stained with Propidium Iodide (PI).
 - **Measurement:** A flow cytometer counts PI-positive cells, indicating late apoptosis or necrosis.
 - **Output:** The percentage of cell death induced by the compound compared to a control.

Research Implications and Future Directions

The SAR data indicates that **6-hydroxyquinoline-5-carboxamide** is a **promising but underexplored scaffold**. The demonstrated potency of analogous quinoline-carboxamides suggests significant potential.

- **Focus on the 5-Carboxamide Position:** The 5-position on the quinoline ring appears critical for bioactivity. Introducing various aryl and heteroaryl amides at this position could be a key strategy for optimizing target affinity and selectivity [3] [6].

- **Explore Multi-Target Profiles:** Given the success of other quinolinone derivatives as multi-target agents [2], **6-hydroxyquinoline-5-carboxamide** could be investigated for simultaneous activity against related targets in oncology or inflammation.
- **Utilize In-Silico Methods:** As shown in other studies [7], **3D-QSAR, molecular docking, and molecular dynamics simulations** are powerful tools for predicting activity and guiding the rational design of new derivatives before synthesis.

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